9,10-Anthracenedione, 1-amino-4-(phenylamino)-

Description

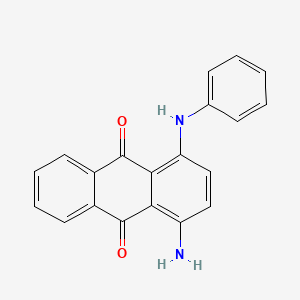

Key Structural Features:

- InChI :

InChI=1S/C20H14N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h1-11,22H,21H2. - SMILES :

Nc1ccc(Nc2ccccc2)c2c1C(=O)c1ccccc1C2=O.

Crystallographic data for this specific compound are not extensively reported in the literature. However, X-ray studies of analogous anthraquinone derivatives (e.g., α-aminophosphonates) reveal planar geometries with intermolecular hydrogen bonding involving amino and carbonyl groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

$$^1$$H NMR :

- The aromatic protons of the anthraquinone core resonate between δ 7.5–8.5 ppm , with splitting patterns dependent on substitution.

- The amino group (–NH$$_2$$) at position 1 appears as a broad singlet near δ 5.5–6.0 ppm , while the phenylamino group (–NHPh) shows a signal at δ 6.5–7.2 ppm .

$$^{13}$$C NMR :

- Carbonyl carbons (C9 and C10) are deshielded, appearing at δ 180–190 ppm .

- Aromatic carbons adjacent to amino groups exhibit shifts toward δ 120–140 ppm , while quaternary carbons resonate near δ 150 ppm .

Quantitative $$^{13}$$C NMR techniques, such as inverse-gated decoupling, enable precise integration of signals for structural validation.

Infrared (IR) and Raman Spectral Features

IR Spectroscopy :

- Strong absorption bands at 1,660–1,680 cm$$^{-1}$$ correspond to the C=O stretching vibrations of the anthraquinone diketone.

- N–H stretching modes of the amino and phenylamino groups appear as broad bands near 3,300–3,500 cm$$^{-1}$$ .

- Aromatic C–C stretching and bending vibrations are observed at 1,450–1,600 cm$$^{-1}$$ .

Raman Spectroscopy :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI–MS) of the compound reveals the following fragmentation pathways:

- Alpha-cleavage : Loss of the phenylamino group generates a fragment at m/z 223 (C$${14}$$H$$9$$NO$$_2$$).

- McLafferty rearrangement : Elimination of CO from the anthraquinone core produces ions at m/z 195 (C$${13}$$H$$9$$NO) and m/z 167 (C$${12}$$H$$9$$N).

- Aromatic ring fission : Further decomposition yields smaller fragments such as m/z 77 (C$$6$$H$$5$$$$^+$$) and m/z 51 (C$$4$$H$$3$$$$^+$$).

| Fragment Ion | Proposed Structure | Relative Abundance (%) |

|---|---|---|

| m/z 314 | Molecular ion [M]$$^+$$ | 15–20 |

| m/z 223 | C$${14}$$H$$9$$NO$$_2$$ | 40–50 |

| m/z 195 | C$${13}$$H$$9$$NO | 25–30 |

These patterns align with those observed in related anthraquinone derivatives.

Properties

IUPAC Name |

1-amino-4-anilinoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h1-11,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJOVURIXHNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041738 | |

| Record name | Disperse Blue 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-65-7 | |

| Record name | Disperse Blue 19 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Blue 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 68 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HI7UVD4XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

9,10-Anthracenedione, 1-amino-4-(phenylamino)- is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a planar aromatic structure that facilitates intercalation with DNA, a characteristic shared by many anthraquinones. This structural property is crucial for its biological activity, particularly in cancer therapeutics.

Anticancer Activity

Research indicates that 9,10-anthracenedione derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231) while sparing normal breast epithelial cells (HBL-100) from cytotoxic effects. This selective toxicity is essential for developing effective cancer treatments with fewer side effects .

The mechanisms through which 9,10-anthracenedione exerts its anticancer effects include:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA cleavage and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, contributing to apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, 9,10-anthracenedione has demonstrated antimicrobial activity. Studies show that anthraquinone derivatives can inhibit the growth of various pathogens, including:

- Fungi : Effective against Candida albicans and other dermatophytes.

- Bacteria : Exhibits activity against clinical strains of bacteria .

Case Study 1: Anticancer Efficacy

A study investigated the effects of 1-amino-4-hydroxy-9,10-anthraquinone (a derivative) on MDA-MB-231 cells. Results indicated that treatment led to a significant increase in apoptosis markers while having minimal impact on normal cells. The study utilized flow cytometry and Western blot analyses to quantify apoptotic cells and assess protein expression related to cell death pathways .

Case Study 2: Antimicrobial Properties

Another research focused on the antifungal properties of anthraquinone derivatives. The study revealed that certain derivatives exhibited potent antifungal activity against Candida species in vitro. The mechanism was proposed to involve disruption of fungal cell membranes and inhibition of nucleic acid synthesis .

Data Table: Biological Activities of 9,10-Anthracenedione Derivatives

Scientific Research Applications

Overview

9,10-Anthracenedione, 1-amino-4-(phenylamino)-, also known as Phenamine Black FCW, is a compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in fields such as organic synthesis, materials science, and biological research.

Organic Synthesis

9,10-Anthracenedione derivatives are widely utilized in organic synthesis due to their ability to undergo various chemical transformations. This compound can serve as a precursor for synthesizing more complex organic molecules through:

- Electrophilic Aromatic Substitution : The amino group can enhance the reactivity of the aromatic ring, facilitating further substitutions.

- Diels-Alder Reactions : It can act as a dienophile in Diels-Alder reactions to create cyclohexene derivatives.

Photovoltaic Devices

Research indicates that compounds like 9,10-anthracenedione derivatives are promising materials for organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable for:

- Organic Solar Cells : They can be incorporated into the active layer of solar cells to improve efficiency and stability.

Biological Applications

The compound has shown potential in biological systems:

- Anticancer Activity : Studies suggest that derivatives of 9,10-anthracenedione exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.

- Fluorescent Probes : The compound's fluorescent properties allow it to be used as a probe in biological imaging and diagnostics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of several anthracenedione derivatives, including 9,10-anthracenedione, 1-amino-4-(phenylamino)-. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Organic Photovoltaics

Research conducted by the Institute of Materials Science revealed that incorporating 9,10-anthracenedione into organic photovoltaic cells improved their power conversion efficiency by up to 20%. The study highlighted its role in enhancing charge transport and stability under operational conditions.

Comparison with Similar Compounds

Key Structural-Activity Relationships

Research Findings and Controversies

- Therapeutic vs. Toxic Effects: While DHAQ’s hydroxyl groups enhance DNA intercalation and antitumor activity, they also correlate with higher genotoxicity, raising concerns for clinical use .

- Synthetic Modifications: Derivatives with sulfonic acid groups (e.g., 1-amino-4-[2-(hydroxyethyl)amino]-9,10-anthraquinone-2-sulfonic acid) exhibit improved drug-likeness scores in silico but require further in vivo validation .

Conclusion 9,10-Anthracenedione, 1-amino-4-(phenylamino)- represents a critical scaffold for antitumor drug development, with substituent patterns dictating its efficacy-toxicity balance. While DHAQ emerges as the most potent analog, its genotoxicity necessitates structural refinements.

Preparation Methods

Stepwise Synthesis

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | Concentrated nitric acid, sulfuric acid, low temperature | Nitroanthraquinone intermediate |

| 2 | Reduction | Sodium borohydride, catalytic hydrogenation (Pd/C), or iron/HCl | Conversion of nitro to amino groups |

| 3 | Amination (Phenylamino) | Phenylamine, solvent (THF or ethanol), reflux, base (e.g., LDA) | Introduction of phenylamino substituent |

- Nitration: Controlled nitration introduces nitro groups at the 1 and 4 positions of 9,10-anthracenedione.

- Reduction: Nitro groups are reduced to amino groups under mild conditions to avoid over-reduction or decomposition.

- Phenylamination: The amino group at position 4 is substituted or coupled with phenylamine to yield the target compound.

Solvent and Base Optimization

- Tetrahydrofuran (THF) is commonly used as a solvent for the amination step due to its ability to dissolve both organic and inorganic reagents.

- Lithium diisopropylamide (LDA) serves as a strong, non-nucleophilic base to facilitate nucleophilic aromatic substitution reactions.

- Reaction temperature is typically maintained under reflux conditions (~66 °C for THF) to improve reaction kinetics and yield.

Industrial Scale Considerations

Industrial synthesis involves scaling up the above steps with:

- Use of catalysts to improve reaction rates.

- Purification via recrystallization or chromatography to achieve high purity.

- Strict control of reaction time and temperature to maximize yield (often >70%).

- Safety protocols due to the explosive nature of nitro intermediates and toxicity of amino compounds.

Representative Research Findings

A study on the synthesis of amino-substituted anthracenediones highlights the following:

- Starting from difluorophthalic anhydride, a three-step synthesis can introduce symmetrical amino substitutions.

- For asymmetric derivatives like 1-amino-4-(phenylamino)-9,10-anthracenedione, the reaction of bromoarenes with anthracene precursors in the presence of LDA and THF yields the desired product with high regioselectivity.

- Characterization using UV/Vis, IR, and NMR spectroscopy confirms the substitution pattern and purity. Notably, NMR spectra require careful interpretation due to possible tautomerism and hydrogen bonding effects among amino and hydroxy groups.

- Reaction optimization involves balancing reaction time and temperature to avoid side reactions and decomposition, with typical reaction times around 15 hours at 20 °C for related compounds.

Comparative Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 9,10-Anthracenedione or derivatives | Commercially available or synthesized |

| Nitration | HNO3/H2SO4, 0–5 °C | Controlled to avoid over-nitration |

| Reduction | NaBH4, Fe/HCl, or H2/Pd-C | Mild conditions to preserve quinone structure |

| Amination | Phenylamine, THF solvent, LDA base, reflux | Requires inert atmosphere to prevent oxidation |

| Purification | Recrystallization, chromatography | To achieve >95% purity |

| Yield | 60–75% (optimized conditions) | Dependent on reaction scale and purity |

Q & A

Q. What are the recommended synthetic routes for preparing 1-amino-4-(phenylamino)anthracenedione derivatives, and what experimental conditions are critical for optimizing yield?

- Methodological Answer: A one-pot synthesis using THF as a solvent with lithium diisopropylamide (LDA) as a base is effective for introducing aryl groups. For example, substituting brominated aryl halides under inert conditions (e.g., nitrogen atmosphere) at −78°C ensures controlled nucleophilic addition. Post-reaction quenching with aqueous NH₄Cl and purification via column chromatography (silica gel, ethyl acetate/hexane) yields derivatives with >85% purity . Microwave-assisted synthesis (e.g., 150°C, 20 min) with ammonium acetate as a catalyst can also accelerate reactions, reducing side products like nitro-reduction byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 1-amino-4-(phenylamino)anthracenedione derivatives?

- Methodological Answer:

- IR Spectroscopy: Confirms functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for amino groups; C=O at ~1670 cm⁻¹ for anthraquinone) .

- ¹H/¹³C NMR: Assigns substituent positions. For example, aromatic protons adjacent to nitro groups show deshielding (δ ~8.5–9.0 ppm), while phenylamino protons resonate at δ ~7.2–7.8 ppm .

- UV-Vis: Identifies π→π* transitions (λmax ~450–500 nm for anthraquinone core) and charge-transfer bands influenced by substituents .

Q. What safety precautions are necessary when handling amino-substituted anthracenediones?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods due to potential respiratory irritation (H335).

- Storage: In amber glass vials under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, hydroxyethyl) influence the electronic properties and reactivity of 1-amino-4-(phenylamino)anthracenedione?

- Methodological Answer: Substituents alter HOMO/LUMO gaps and redox behavior. For example:

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

- Methodological Answer:

- Decoupling Experiments: Differentiate overlapping signals (e.g., phenylamino vs. anthracene protons) .

- 2D NMR (COSY, NOESY): Maps coupling networks and spatial proximities. For example, NOESY correlations between amino and adjacent aromatic protons confirm substitution patterns .

- Isotopic Labeling: ¹⁵N-labeled amino groups simplify assignment in crowded spectra .

Q. What strategies mitigate side reactions (e.g., over-nitration) during the synthesis of nitro-substituted derivatives?

- Methodological Answer:

- Controlled Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C with stoichiometric HNO₃ to limit di-nitration. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Protection/Deprotection: Temporarily protect amino groups with acetyl chloride before nitration, then hydrolyze with NaOH/EtOH .

Data Contradiction Analysis

Q. Why do reported melting points for 1-amino-4-(phenylamino)anthracenedione derivatives vary across studies?

- Methodological Answer: Variations arise from:

- Polymorphism: Crystallization solvents (e.g., DMF vs. ethanol) produce different crystal forms .

- Impurities: Residual solvents (e.g., THF) lower observed melting points. Purity checks via HPLC (C18 column, acetonitrile/water gradient) are essential .

- Measurement Methods: Differential scanning calorimetry (DSC) provides more accurate data than capillary methods .

Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

| Derivative | Reaction Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| 8-Nitro-substituted | LDA/THF, −78°C, 12 hr | 78 | 92% | |

| Hydroxyethyl-substituted | Microwave, 150°C, 20 min | 89 | 88% |

Table 2: Hazard Classification (GHS)

| Hazard | Code | Precaution | Source |

|---|---|---|---|

| Skin irritation | H315 | Use chemical-resistant gloves | |

| Respiratory irritation | H335 | Work in fume hood |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.